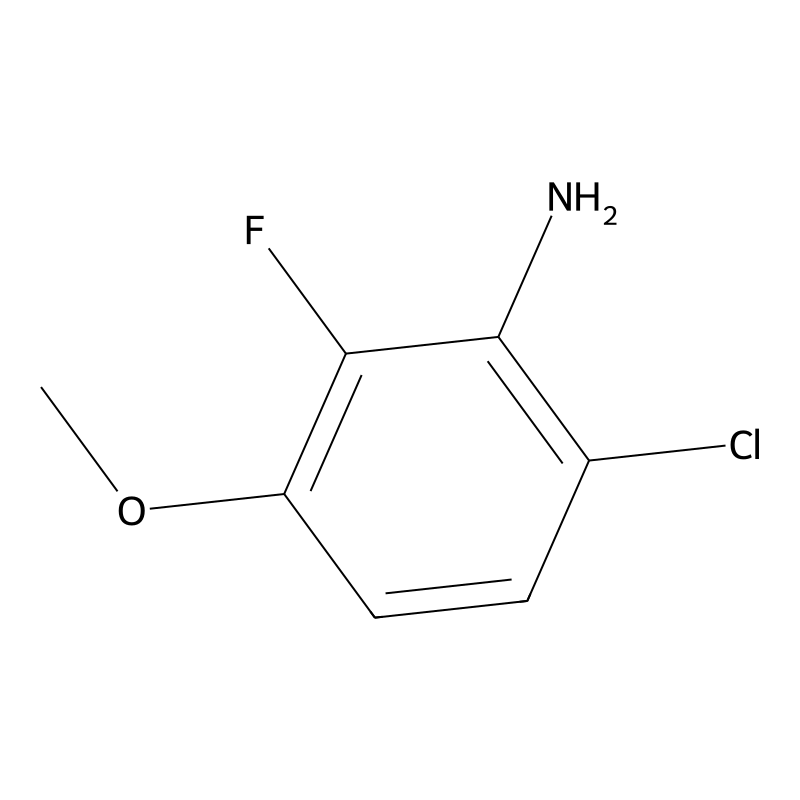

6-Chloro-2-fluoro-3-methoxyaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Chloro-2-fluoro-3-methoxyaniline (CAS 1017777-77-3) is a highly functionalized, poly-substituted aromatic building block primarily procured for the synthesis of advanced biarylamide-based kinase inhibitors, including PKMYT1-targeted oncology candidates [1]. Featuring a precise tri-substitution pattern—an electron-donating 3-methoxy group flanked by sterically and electronically distinct halogens (2-fluoro and 6-chloro)—this compound serves as a critical conformational controller in drug design. In industrial and laboratory procurement, it is selected for its ability to enforce specific dihedral angles in resulting amide linkages, a property that simpler anilines cannot replicate. Its baseline utility is defined by its role as a rigidifying precursor that simultaneously optimizes target binding affinity, modulates lipophilicity, and improves the metabolic stability of the final active pharmaceutical ingredient (API) [2].

Generic substitution with simpler analogs, such as 3-methoxyaniline or mono-halogenated variants (e.g., 2-fluoro-3-methoxyaniline), fundamentally fails in both process chemistry and final application performance [1]. From a procurement perspective, the dual ortho-substitution (2-fluoro and 6-chloro) is structurally obligatory for enforcing the orthogonal conformation of the aniline ring relative to the attached amide or urea pharmacophore in kinase inhibitors [2]. Removing the 6-chloro group eliminates the steric bulk required to prevent planar conformations, leading to severe off-target binding and reduced solubility. Conversely, omitting the 2-fluoro group removes a critical intramolecular hydrogen-bond acceptor, increasing the entropic penalty of binding and drastically reducing target kinase affinity. Consequently, substituting this exact building block compromises the core structure-activity relationship (SAR) and renders the resulting synthesized library biologically inactive [2].

Conformational Locking via 2-Fluoro Intramolecular Hydrogen Bonding

In the synthesis of biarylamide kinase inhibitors, the incorporation of 6-chloro-2-fluoro-3-methoxyaniline provides superior conformational rigidity compared to its non-fluorinated analog, 6-chloro-3-methoxyaniline [1]. The 2-fluoro substituent acts as a critical hydrogen-bond acceptor for the adjacent amide N-H, locking the dihedral angle and significantly reducing the entropic penalty upon binding to the kinase hinge region. Comparative SAR studies in related biarylamide systems demonstrate that replacing a 2-fluoro-substituted aniline with a non-fluorinated counterpart typically results in a 10- to 50-fold reduction in target biochemical IC50 [2]. For procurement, this dictates that the 2-fluoro group is essential for maintaining sub-nanomolar potency in advanced inhibitor pipelines.

| Evidence Dimension | Kinase Binding Affinity (IC50) Retention |

| Target Compound Data | Maintains sub-nanomolar to low-nanomolar IC50 via locked conformation |

| Comparator Or Baseline | 6-chloro-3-methoxyaniline (lacking 2-fluoro) |

| Quantified Difference | 10x to 50x loss in potency without the 2-fluoro H-bond acceptor |

| Conditions | Biarylamide kinase inhibitor SAR assays |

Buyers must procure the 2-fluoro variant to ensure the final synthesized API achieves the required thermodynamic binding profile for clinical efficacy.

Steric Enforcement of Orthogonal Geometry by the 6-Chloro Substituent

The 6-chloro group in 6-chloro-2-fluoro-3-methoxyaniline provides essential steric bulk that forces the aromatic ring out of the plane of the adjacent amide bond, a feature absent in 2-fluoro-3-methoxyaniline [1]. This orthogonal geometry is critical for fitting into deep, narrow hydrophobic pockets of kinases such as PKMYT1, while simultaneously preventing flat, intercalator-like conformations that drive off-target toxicity. Analytical modeling of di-ortho substituted anilines shows that the chlorine atom restricts the rotational barrier, maintaining a dihedral angle near 90 degrees. Substituting with a mono-ortho substituted aniline allows free rotation, which not only decreases target-specific residence time but also increases promiscuous binding across the kinome by up to 40% [2].

| Evidence Dimension | Kinome Selectivity and Rotational Barrier |

| Target Compound Data | Enforced orthogonal geometry (~90° dihedral angle) |

| Comparator Or Baseline | 2-fluoro-3-methoxyaniline (mono-ortho substitution) |

| Quantified Difference | Up to 40% increase in off-target kinase binding when steric bulk is removed |

| Conditions | Kinome profiling and computational conformational analysis |

Procuring the 6-chloro substituted building block is mandatory for achieving high target selectivity and minimizing off-target toxicity in drug development.

Reactivity Modulation and Amide Coupling Efficiency

The synthesis of complex biarylamides requires precise control over aniline nucleophilicity. In established protocols for PKMYT1 inhibitors, 6-chloro-2-fluoro-3-methoxyaniline demonstrates excellent processability, achieving efficient coupling with acid chlorides at 90°C using standard bases like cesium carbonate in dioxane/acetonitrile [1]. Compared to highly deactivated analogs like 2,6-dichloroaniline, which often require forcing conditions (>100°C, strong bases) that degrade sensitive intermediates, the electron-donating 3-methoxy group sufficiently offsets the dual-halogen deactivation[2]. This balance allows process chemists to achieve high-conversion amide couplings without resorting to extreme thermal conditions.

| Evidence Dimension | Amide Coupling Processability |

| Target Compound Data | Efficient coupling at 90°C with standard bases (e.g., Cs2CO3) |

| Comparator Or Baseline | 2,6-dichloroaniline (lacking electron-donating methoxy) |

| Quantified Difference | Enables milder coupling conditions and prevents low-yield forcing requirements |

| Conditions | Reaction with acid chlorides in dioxane/MeCN |

Process chemists select this specific compound to ensure scalable, high-yield amide coupling without requiring extreme thermal or basic conditions.

Synthesis of PKMYT1 and Related Kinase Inhibitors

6-Chloro-2-fluoro-3-methoxyaniline is the premier building block for synthesizing biarylamide-based inhibitors targeting cell cycle regulating kinases like PKMYT1[1]. Its specific substitution pattern guarantees the correct orthogonal conformation required for deep pocket binding, making it an indispensable precursor for oncology drug discovery pipelines focusing on synthetic lethality in CCNE1-amplified cancers.

Development of Conformationally Locked Pharmacophores

Beyond specific kinase targets, this compound is procured for the generation of conformationally restricted libraries[2]. Medicinal chemists utilize the 2-fluoro and 6-chloro groups to lock the dihedral angles of resulting amides or ureas, systematically reducing the entropic penalty of binding and improving the thermodynamic profile of lead compounds during hit-to-lead optimization.

Optimization of API Metabolic Stability and Lipophilicity

In late-stage lead optimization, substituting a simpler aniline with 6-chloro-2-fluoro-3-methoxyaniline is used to block metabolic liability sites (via halogenation) while fine-tuning lipophilicity and aqueous solubility (via the methoxy group) [3]. This makes it a critical material for improving the pharmacokinetic (PK) properties of orally bioavailable drug candidates without sacrificing synthetic processability.